molecular formula C18H19BrN2O2 B6135067 N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B6135067
M. Wt: 375.3 g/mol
InChI Key: IEXQUAMQSIGSPM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide is an organic compound that features a bromophenyl group and a morpholinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Bromination: The starting material, aniline, is brominated to introduce the bromine atom at the meta position.

    Amidation: The brominated aniline is then reacted with benzoyl chloride to form the benzamide.

    Morpholinylmethylation: Finally, the benzamide is reacted with morpholine and formaldehyde under basic conditions to introduce the morpholinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(3-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide
  • N-(3-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide

Uniqueness

N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions and may affect the compound’s biological activity.

Properties

IUPAC Name

N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXQUAMQSIGSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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